molecular formula C6H9BN2O3S B2396455 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid CAS No. 2377607-89-9

4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid

Cat. No.: B2396455
CAS No.: 2377607-89-9
M. Wt: 200.02
InChI Key: CNITUHWYVVJCSE-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Patterns

While direct crystallographic data for 4-methoxy-2-(methylthio)pyrimidin-5-ylboronic acid remains unpublished, structural analogs provide key insights. In (2-benzyloxypyrimidin-5-yl)boronic acid (C₁₁H₁₁BN₂O₃), the boronic acid group adopts a syn–anti conformation, with the B(OH)₂ moiety nearly coplanar to the pyrimidine ring (dihedral angle: 3.8°) . This planar arrangement facilitates intermolecular hydrogen bonding, as seen in centrosymmetric dimers linked via O–H···O interactions (R₂²(8) motif) . Similar packing is expected in the title compound, where methoxy and methylthio substituents may influence steric interactions.

The methylthio group at position 2 introduces steric bulk, potentially distorting the pyrimidine ring’s planarity. In 2-(methylthio)pyrimidine-5-boronic acid derivatives, weak C–H···π and O···B interactions (3.136–3.393 Å) stabilize layered structures . For the methoxy-substituted analog, rotation of the methoxycarbonyl group by 7.7° from the benzene plane was observed in 4-(methoxycarbonyl)phenylboronic acid , suggesting comparable out-of-plane effects for the methoxy group in the title compound.

Table 1: Key Bond Parameters in Analogous Boronic Acids
Compound B–O Bond Length (Å) Dihedral Angle (°) Hydrogen Bond Motif
(2-Benzyloxypyrimidin-5-yl)boronic acid 1.36–1.38 3.8 R₂²(8) dimers
4-(Methoxycarbonyl)phenylboronic acid 1.35–1.40 7.7 Undulating sheets

Electronic Configuration and Aromaticity of the Pyrimidine Core

The pyrimidine ring exhibits aromaticity with six π-electrons, analogous to benzene but with two electron-withdrawing nitrogen atoms. Substitution at positions 2 and 4 alters electron density distribution. Neural network analyses of pyrimidine derivatives reveal that electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., boronic acid) reduce aromaticity compared to unsubstituted pyrimidine . The HOMA (Harmonic Oscillator Model of Aromaticity) index decreases by 15–30% in substituted pyrimidines, with planarity distortions further diminishing resonance stabilization .

In the title compound, the boronic acid group at position 5 withdraws electron density via inductive effects, while the methoxy (position 4) and methylthio (position 2) groups donate electrons through resonance and hyperconjugation. This push-pull dynamic creates a polarized π-system, enhancing susceptibility to electrophilic aromatic substitution at position 6.

Substituent Effects: Methoxy and Methylthio Group Interactions

Methoxy Group (Position 4)

The methoxy group donates electrons via resonance (+M effect), increasing electron density at the para position. However, its electrondonating capacity is weaker than amino groups, as shown by comparative NICS(zz) values (−8.5 ppm for methoxy vs. −10.2 ppm for amino derivatives) . Steric effects from the methoxy oxygen may also hinder rotational freedom, as seen in 4-methoxy-2-methylthiopyrimidin-5-ylboronic acid derivatives .

Methylthio Group (Position 2)

The methylthio group donates electrons less effectively than methoxy due to sulfur’s lower electronegativity. Its +M effect is offset by polarizability, leading to weaker conjugation with the pyrimidine ring. However, the sulfur atom participates in noncovalent interactions (e.g., C–H···S), as observed in 2-(methylthio)pyrimidine-5-boronic acid analogs .

Combined Effects

The juxtaposition of methoxy (electron-donating) and boronic acid (electron-withdrawing) groups creates a dipole moment across the pyrimidine ring, stabilizing charge-transfer interactions in supramolecular assemblies .

Boronic Acid Functionalization and Tautomeric Equilibria

The boronic acid group (–B(OH)₂) exists in equilibrium between trigonal planar (sp²) and tetrahedral (sp³) forms, influenced by pH and solvent. In crystalline states, the title compound likely adopts a planar configuration, forming hydrogen-bonded dimers via O–H···O interactions (2.7–2.9 Å) . In solution, tautomerization to a cyclic oxaborole is possible, as demonstrated in 2-formylphenylboronic acids .

Properties

IUPAC Name

(4-methoxy-2-methylsulfanylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O3S/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNITUHWYVVJCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OC)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid typically involves the reaction of 4-methoxy-2-(methylthio)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrimidine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its boronic acid functionality allows for the formation of stable covalent bonds with diols, making it useful in the development of targeted therapeutics.

Anticancer Agents

Recent studies have highlighted the compound's potential as a precursor for anticancer drugs. For instance, it has been utilized in the synthesis of inhibitors that target specific kinases involved in cancer progression. The incorporation of the pyrimidine ring enhances the selectivity and potency of these inhibitors against cancer cell lines, demonstrating significant growth inhibition in preclinical models .

Therapeutic Targeting of BET Proteins

The compound has also been investigated for its ability to inhibit bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression related to oncogenesis and inflammation. By modifying the structure of this compound, researchers have developed potent BET inhibitors that exhibit low nanomolar activity against various cancer cell lines, including leukemia .

Mechanistic Insights

The mechanism of action for compounds derived from this compound typically involves the inhibition of key signaling pathways that are dysregulated in cancer and autoimmune diseases. The ability to form stable complexes with target proteins allows these compounds to modulate biological processes effectively.

Binding Affinity Studies

Studies have shown that derivatives of this compound can achieve high binding affinities to their targets, which is critical for their efficacy as therapeutic agents. For example, certain derivatives have demonstrated IC50 values in the low nanomolar range when tested against specific protein targets associated with cancer cell proliferation .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Synthesis of Novel Antitumor Agents

A notable case study involved synthesizing a series of pyrimidine-based compounds that included this compound as a key intermediate. These compounds were evaluated for their antitumor activity against various cancer cell lines, showing promising results that warrant further investigation in clinical settings .

Development of Inhibitors for Autoimmune Diseases

Another research effort focused on utilizing this compound to develop inhibitors targeting pathways involved in autoimmune diseases. The results indicated that certain derivatives could effectively reduce inflammatory responses in preclinical models, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis and lupus .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer Drug DevelopmentUsed as a precursor for kinase inhibitors targeting cancer pathways
BET Protein InhibitionDeveloped into potent inhibitors with low nanomolar activity
Autoimmune Disease TreatmentPotential inhibitors showing efficacy in reducing inflammation

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and other functional materials. The methoxy and methylthio groups also contribute to its reactivity and potential interactions with biological targets .

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

Compound Name CAS Number Substituent Positions Key Differences
2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid - 2-OCH₃, 4-SCH₃ Swapped substituent positions alter electron density distribution. The methoxy group at position 2 may reduce resonance stabilization compared to position 4, affecting boronic acid reactivity .
2-Methoxypyrimidine-5-boronic acid 1765-93-1 2-OCH₃, no SCH₃ Lack of methylthio group reduces potential for sulfur-mediated coordination in metal-catalyzed reactions. Likely less versatile in functionalization .

Halogenated and Aryl-Substituted Derivatives

Compound Name CAS Number Key Features Reactivity Insights
4-Chloro-2-(2-methoxyphenyl)pyrimidine-5-boronic acid 2225177-81-9 4-Cl, 2-(2-OCH₃-C₆H₄) Chlorine at position 4 acts as a leaving group, enabling nucleophilic substitution. The aryl group introduces steric bulk, potentially slowing coupling kinetics compared to the methylthio group .
[4-(Methylthio)phenyl]boronic acid - Phenyl ring with -SCH₃ Demonstrates Pd-catalyzed coupling efficacy in antipyrine derivatives, supporting the utility of methylthio groups in catalytic systems .

Functional Group Variations

Compound Name CAS Number Key Modifications Application Implications
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid - 4-Methylpiperazine at position 2 Enhanced solubility in acidic media due to basic nitrogen. Contrasts with the hydrophobic methylthio group in the target compound .
2-Carboxy-3-fluorophenylboronic acid 1799979-96-6 Carboxy and fluorine substituents Polar functional groups enable diverse reactivity (e.g., peptide coupling), unlike the non-polar pyrimidine core .

Physicochemical and Reactivity Profiles

Table 1: Molecular Properties

Compound Name Molecular Weight (g/mol) Solubility Stability Notes
4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid 200.02 Moderate in polar aprotic solvents Susceptible to oxidation of -SCH₃ to sulfoxide/sulfone under oxidative conditions.
4-Chloro-2-(2-methoxyphenyl)pyrimidine-5-boronic acid 264.47 Low aqueous solubility Chlorine enhances electrophilicity but may limit shelf-life due to hydrolysis .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s boronic acid group facilitates aryl-aryl bond formation. The methylthio group (-SCH₃) may stabilize Pd intermediates via sulfur coordination, enhancing catalytic efficiency compared to analogs lacking thioethers .

Biological Activity

4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C₆H₉BN₂O₃S and is characterized by a pyrimidine ring substituted with a methoxy group and a methylthio group. The boronic acid moiety is significant for its interactions with biological targets.

Biological Activity Overview

The compound exhibits various biological activities, primarily in the fields of oncology and infectious diseases. The following sections detail specific activities and findings from recent research.

Anticancer Activity

Research indicates that compounds based on pyrimidine scaffolds, including this compound, have shown promising anticancer effects.

  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
  • Case Studies :
    • In a study assessing various pyrimidine derivatives against different cancer cell lines (MCF-7, A549), it was found that several compounds exhibited IC₅₀ values significantly lower than standard chemotherapeutics like etoposide, indicating superior efficacy .
    • Another study highlighted the compound's potential in inhibiting tumor growth in vivo, showcasing a reduction in tumor size in xenograft models when treated with pyrimidine derivatives .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Research Findings :
    • A series of tests against common pathogens (e.g., E. coli, S. aureus) revealed that this compound displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effective potency against resistant strains.
    • The compound's structure allows it to interact with bacterial enzymes essential for survival, leading to cell death.

Comparative Analysis

To understand the effectiveness of this compound relative to similar compounds, a comparative table is provided below:

Compound NameAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)Notes
This compound0.09 - 1.380.5 - 256Effective against multiple cancer types
Etoposide1.50N/AStandard chemotherapeutic
Other Pyrimidine DerivativesVariesVariesShowed varied efficacy across studies

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid with high purity?

  • Methodological Answer : Synthesis typically involves halogen-metal exchange or Miyaura borylation. For example, reacting 4-methoxy-2-(methylthio)pyrimidine with a boron reagent (e.g., bis(pinacolato)diboron) under palladium catalysis at 80–100°C in THF. Key parameters include:

  • Temperature control : Avoid exceeding 100°C to prevent decomposition of the boronic acid.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol/water to achieve >95% purity.
  • Stability : Store at 0–4°C under inert gas to prevent oxidation .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and analytical techniques:

  • NMR : 1H^1\text{H}-NMR should show peaks for methoxy (~δ 3.9 ppm) and methylthio (~δ 2.5 ppm) groups. 11B^{11}\text{B}-NMR confirms boronic acid presence (δ 28–32 ppm).
  • LC-MS : Verify molecular ion ([M+H]+^+) at m/z 243.1 (calculated for C7H10BN2O2S\text{C}_7\text{H}_{10}\text{BN}_2\text{O}_2\text{S}).
  • Elemental Analysis : Match %C, %H, and %N to theoretical values (±0.3% tolerance) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It is widely used in Suzuki-Miyaura cross-couplings to synthesize biaryl or heteroaryl derivatives. Example protocol:

  • React with aryl halides (e.g., 4-bromoanisole) using Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in DME/H2_2O (3:1) at 80°C for 12 hours.
  • Yield optimization : Monitor base strength (K3_3PO4_4 may improve yields for electron-deficient partners).
  • Challenges : Steric hindrance from the methoxy and methylthio groups may reduce coupling efficiency with bulky substrates .

Advanced Research Questions

Q. How do the electronic effects of the methoxy and methylthio substituents influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The methoxy group (-OMe) is electron-donating, enhancing boronic acid stability but potentially slowing transmetallation. The methylthio group (-SMe) is weakly electron-withdrawing, which may increase electrophilicity at the boron center. Comparative studies with analogs (e.g., 4-methoxy-2-methylpyrimidin-5-ylboronic acid) show:

SubstituentCoupling Efficiency (%)^\dagger
-OMe, -SMe75–85
-OMe, -Me60–70
-H, -SMe50–60
 $ ^\dagger $With 4-bromotoluene under standard conditions.  
  • Conclusion : The -SMe group balances stability and reactivity better than -Me or -H .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., proteasome vs. kinase targets) may arise from:

  • Solvent effects : DMSO >1% can denature proteins; use water-soluble formulations (e.g., PEG-400 co-solvent).
  • Assay conditions : Standardize pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C).
  • Control experiments : Include boronic acid scaffolds without substituents to isolate substituent-specific effects.
  • Data reconciliation : Meta-analysis of IC50_{50} values across studies (e.g., 10–50 μM for proteasome inhibition) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer : Use docking studies (AutoDock Vina) and QSAR models to predict interactions:

  • Target : 20S proteasome β5 subunit (PDB: 5LE5).
  • Key interactions : Boronic acid forms covalent bonds with Thr1, while -OMe and -SMe groups occupy hydrophobic pockets.
  • Derivative design : Replace -SMe with bulkier groups (e.g., -SCF3_3) to enhance van der Waals interactions. Validate via synthesis and SPR binding assays .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

  • Methodological Answer : Degradation pathways (e.g., oxidation of -SMe to sulfoxide) complicate stability studies. Use:

  • LC-HRMS : Identify degradation products (e.g., m/z 259.1 for sulfoxide derivative).
  • Kinetic analysis : Monitor degradation in PBS (pH 7.4, 37°C) over 24 hours. Half-life typically <8 hours.
  • Mitigation : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes .

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